molecular formula C14H16FN5OS2 B2550829 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105251-90-8

2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2550829
CAS No.: 1105251-90-8
M. Wt: 353.43
InChI Key: OZLUXKVZQQWTQD-UHFFFAOYSA-N
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Description

2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H16FN5OS2 and its molecular weight is 353.43. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological properties based on diverse research findings.

Synthesis

The synthesis of the target compound typically involves the reaction of piperazine derivatives with thiadiazole moieties. The general synthetic route includes:

  • Starting Materials : 1-(2-fluorophenyl)piperazine and thiadiazole derivatives.
  • Reagents : Potassium carbonate as a base, acetonitrile as a solvent.
  • Procedure : The reaction mixture is refluxed for several hours, followed by purification through column chromatography.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives containing thiadiazole moieties exhibit significant cytotoxic effects against cancer cell lines. For instance:

  • Mechanism of Action : These compounds may inhibit enzymes involved in DNA repair mechanisms, such as Poly (ADP-Ribose) Polymerase (PARP), leading to increased apoptosis in cancer cells. In a study, a related compound demonstrated an IC50 value of 18 μM against human breast cancer cells, comparable to known PARP inhibitors like Olaparib .

Antimicrobial Activity

Thiadiazole derivatives have also shown promise as antimicrobial agents. In vitro studies have reported:

  • Activity Against Pathogens : The compound exhibited antimicrobial activity against Staphylococcus aureus and Candida albicans through mechanisms involving disruption of microbial membrane integrity and inhibition of metabolic pathways .

Table 1: Summary of Biological Activities

Activity Target Organism/Cell Line IC50/Effect Reference
AnticancerHuman Breast Cancer Cells18 μM
AntimicrobialStaphylococcus aureusSignificant
AntimicrobialCandida albicansSignificant

Case Study: Anticancer Mechanism

In a study focused on the anticancer properties of similar compounds, it was found that the presence of the thiadiazole ring enhances lipophilicity and tissue permeability, which are critical for effective drug delivery and action within tumor microenvironments . The interaction with PARP enzymes leads to enhanced DNA damage response pathways, promoting apoptosis in cancerous cells.

Properties

IUPAC Name

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5OS2/c15-10-1-3-11(4-2-10)19-5-7-20(8-6-19)13-17-18-14(23-13)22-9-12(16)21/h1-4H,5-9H2,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLUXKVZQQWTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.